molecular formula C10H8F4O B2700644 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone CAS No. 2055275-11-9

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone

Cat. No.: B2700644
CAS No.: 2055275-11-9
M. Wt: 220.167
InChI Key: MDBVGPLRLOTVBU-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone is a high-value fluorinated aromatic ketone serving as a versatile synthetic building block in organic chemistry and drug discovery. The strategic incorporation of both fluorine and trifluoromethyl groups on the acetophenone core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a privileged scaffold in medicinal chemistry research . Compounds within this chemical class are frequently employed in palladium-catalyzed cross-coupling reactions to construct more complex structures for biological evaluation . As a key intermediate, its primary applications include the development of active pharmaceutical ingredients (APIs) and advanced materials, where its unique physicochemical profile can be leveraged to fine-tune the characteristics of the final product . This compound is offered for Research Use Only and is strictly intended for use in laboratory research settings. It is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Properties

IUPAC Name

1-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-5-3-7(10(12,13)14)4-8(6(2)15)9(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVGPLRLOTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of chloroaromatics using a copper-CF2Br2-dialkylamide reaction system . Another approach is the direct substitution of chlorine by CF3 in various aromatic substrates using in situ generated CuCF3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its trifluoromethyl group significantly influences the pharmacological properties of derived compounds, making it valuable in drug discovery and development.

Application Description
Synthesis of PharmaceuticalsUsed to create fluorinated drugs that exhibit improved bioavailability and efficacy.
Synthesis of AgrochemicalsActs as an intermediate in the production of pesticides and herbicides.

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups, including 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone, demonstrate significant antimicrobial activity. This property is particularly important in developing new antibiotics to combat resistant bacterial strains.

  • A study highlighted the synthesis of pyrazole derivatives containing trifluoromethyl groups, showing enhanced antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The incorporation of the trifluoromethyl group improves the pharmacodynamics and pharmacokinetics of these derivatives.

Case Study: Antimicrobial Efficacy
In a recent investigation, several derivatives of 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone were synthesized and tested for their antimicrobial properties. The results demonstrated that these derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Agricultural Applications

Pesticide Development
The compound is also utilized in the synthesis of agrochemicals, particularly fungicides. Its ability to inhibit fungal growth makes it a valuable component in developing new agricultural products.

Pesticide Type Active Ingredient Effectiveness
FungicidesTrifloxystrobin (derived from trifluoromethyl acetophenone)Effective against powdery mildew and other plant pathogens .

Material Science

Polymer Chemistry
In material science, 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone can be used as a monomer or additive in polymer synthesis. The incorporation of fluorinated compounds in polymers can enhance their thermal stability, chemical resistance, and mechanical properties.

Research and Development

Catalytic Reactions
The compound has been employed in asymmetric catalytic reactions where it serves as a substrate for various catalysts. Studies have shown that reactions involving this compound can yield high enantiomeric excesses, making it useful in synthesizing chiral molecules .

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and interact with intracellular targets. The fluoro and methyl groups can also influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of substituents significantly impacts physical properties. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Boiling Point (°C) Refractive Index Key References
2'-Fluoro-3'-(trifluoromethyl)acetophenone 2'-F, 3'-CF₃ 206.14 Not reported Not reported Not reported
3'-(Trifluoromethyl)acetophenone 3'-CF₃ 188.14 198–200
4'-(Trifluoromethyl)acetophenone 4'-CF₃ 188.14 30–33
5'-Fluoro-2'-(trifluoromethyl)acetophenone 5'-F, 2'-CF₃ 206.14 1.4462
2'-Methyl-5'-(trifluoromethyl)acetophenone 2'-CH₃, 5'-CF₃ 202.17 Not reported Not reported Not reported

Key Observations :

  • Trifluoromethyl Position : The 3'-CF₃ analog (CAS 349-76-8) has a higher boiling point (198–200°C) than the 4'-CF₃ analog, likely due to differences in molecular symmetry and dipole interactions .
  • Fluorine vs.
  • Melting Points: Hydroxyl-containing analogs (e.g., 5'-Fluoro-2'-hydroxyacetophenone) exhibit higher melting points (46–48°C) due to hydrogen bonding, whereas non-polar substituents like CF₃ or CH₃ lower melting points .

Biological Activity

2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often enhances the lipophilicity and metabolic stability of organic molecules, making them suitable candidates for drug development.

  • Chemical Formula : C₁₀H₈F₄O
  • Molecular Weight : 220.164 g/mol
  • CAS Number : 2055275-11-9

The exact mechanism of action for 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, leading to modulation of various cellular processes. The presence of fluorine atoms is believed to influence the compound's binding affinity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli16
Salmonella typhimurium18
Listeria monocytogenes15
Bacillus cereus22

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from recent research:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant inhibition
A549 (Lung Cancer)12Moderate inhibition
HeLa (Cervical Cancer)10High inhibition

These findings indicate that 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone may act through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at PMC tested various derivatives of acetophenones, including 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone, against multi-drug resistant strains. The compound showed promising results, outperforming several conventional antibiotics in terms of efficacy.
  • Anticancer Research : Another study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of fluorinated acetophenone derivatives. The results indicated that compounds similar to 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?

The synthesis of halogenated acetophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethyl-substituted acetophenones can be synthesized via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Reaction parameters such as temperature (-5°C to 0°C for Grignard reactions) and solvent choice (e.g., tetrahydrofuran for improved solubility) critically affect yield and purity. For instance, in analogous compounds like 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone, optimized conditions achieved 69% yield via Grignard addition to halogenated benzene precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key characterization methods include:

  • NMR Spectroscopy : Distinct signals for fluorine atoms (¹⁹F NMR) at δ -60 to -70 ppm (CF₃ groups) and δ -110 to -120 ppm (fluoro substituents). Aromatic protons in the acetophenone ring appear as complex splitting patterns due to coupling with fluorine and methyl groups .
  • Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks at m/z ~220–230 (exact mass depends on isotopic distribution of fluorine and trifluoromethyl groups) .
  • HPLC : Purity assessment using reverse-phase columns, with retention times influenced by the compound’s hydrophobicity .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) in 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The trifluoromethyl (-CF₃) and fluoro (-F) groups are strong EWGs that deactivate the aromatic ring, directing nucleophilic attack to specific positions. For example, in similar compounds like 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone, the para-position to the CF₃ group becomes highly electron-deficient, favoring NAS with amines or thiols . Kinetic studies show that steric hindrance from the methyl group at the 3'-position may slow reactivity compared to non-methylated analogs .

Q. How can researchers resolve contradictions in reported physical properties (e.g., CAS registry numbers) for structurally similar fluorinated acetophenones?

Discrepancies in CAS numbers (e.g., 207853-63-2 vs. 202664-54-8 for similar compounds) often arise from isomerism or registry errors. To resolve these:

  • Perform X-ray crystallography to confirm regiochemistry.
  • Cross-validate using ²D NMR (e.g., NOESY for spatial proximity of substituents) .
  • Consult authoritative databases (e.g., PubChem) and primary literature for corrected assignments .

Q. What strategies optimize the use of this compound as a building block in asymmetric catalysis?

In asymmetric synthesis, fluorinated acetophenones act as chiral auxiliaries or ligands. For example:

  • Enantioselective alkylation : Use titanium tetraisopropoxide and chiral dihydroxy bis(sulfonamide) ligands to achieve high enantiomeric excess (ee) in phenylations .
  • Catalytic kinetic resolution : Leverage lipases or transition-metal catalysts to separate enantiomers during derivatization .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate unstable intermediates.
  • In situ quenching : For Grignard reactions, careful quenching with aqueous NH₄Cl prevents side reactions .
  • Computational modeling : DFT calculations predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What are the implications of conflicting spectral data for this compound in published studies?

Discrepancies may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

  • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS for ¹H NMR).
  • Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for peer verification .

Safety and Handling

Q. What safety precautions are critical when handling 2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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